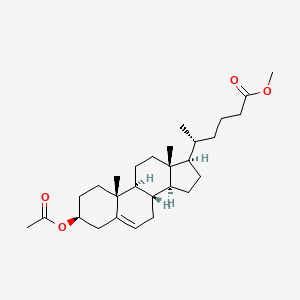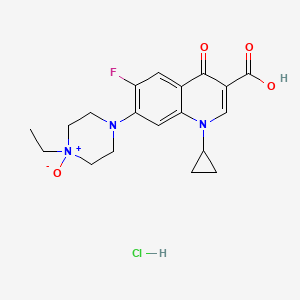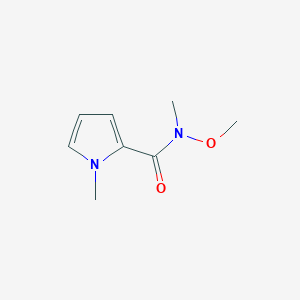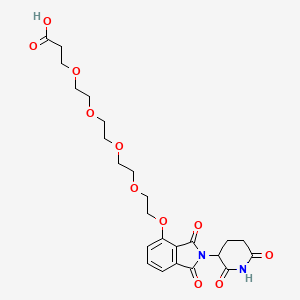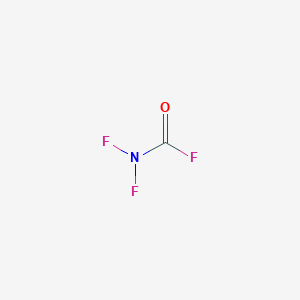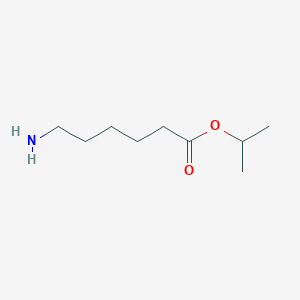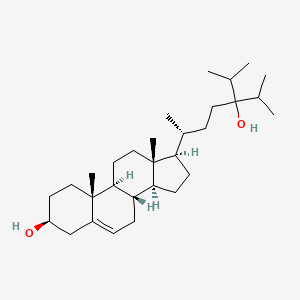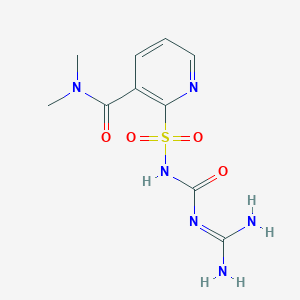
Ribavirin Impurity 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribavirin Impurity 7 is a degradation product of Ribavirin, a synthetic nucleoside analog structurally related to guanine. Ribavirin is widely used as an antiviral agent, particularly in the treatment of chronic hepatitis C and respiratory syncytial virus infections . This compound, like other impurities, is crucial for understanding the stability, efficacy, and safety of the parent drug.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ribavirin Impurity 7 involves the chemical degradation of Ribavirin. Ribavirin itself is synthesized through a chemoenzymatic process that includes the chemical synthesis of 1,2,4-triazole-3-carboxamide, followed by an enzyme-catalyzed transglycosylation reaction . The degradation to this compound can occur under various conditions, including acidic, alkaline, oxidative, and photolytic environments .
Industrial Production Methods: Industrial production of Ribavirin involves large-scale chemical synthesis and purification processes. The degradation products, including this compound, are typically monitored and controlled using validated stability-indicating liquid chromatographic methods .
Analyse Chemischer Reaktionen
Types of Reactions: Ribavirin Impurity 7 undergoes several types of chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of various degradation products.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Nucleophilic substitution reactions can lead to the formation of different impurities.
Common Reagents and Conditions:
Oxidative Reagents: Hydrogen peroxide, potassium permanganate.
Acidic Conditions: Hydrochloric acid, sulfuric acid.
Alkaline Conditions: Sodium hydroxide, potassium hydroxide.
Major Products Formed: The major products formed from these reactions include various triazole derivatives and other nucleoside analogs .
Wissenschaftliche Forschungsanwendungen
Ribavirin Impurity 7 has several scientific research applications:
Chemistry: Used as a reference standard in chromatographic methods to ensure the purity and stability of Ribavirin.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of Ribavirin.
Industry: Used in quality control processes during the manufacturing of Ribavirin.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
- Ribavirin Impurity A
- Ribavirin Impurity B
- Ribavirin Impurity C
- Ribavirin Impurity D
Comparison: Ribavirin Impurity 7 is unique in its specific degradation pathway and the conditions under which it forms. Unlike other impurities, it may have distinct chemical and biological properties that are crucial for the comprehensive understanding of Ribavirin’s stability and efficacy .
Eigenschaften
CAS-Nummer |
39925-11-6 |
|---|---|
Molekularformel |
C15H19N3O9 |
Molekulargewicht |
385.33 g/mol |
IUPAC-Name |
methyl 2-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C15H19N3O9/c1-7(19)24-5-10-11(25-8(2)20)12(26-9(3)21)14(27-10)18-13(15(22)23-4)16-6-17-18/h6,10-12,14H,5H2,1-4H3/t10-,11-,12-,14-/m1/s1 |
InChI-Schlüssel |
HEOMJLCCXYSIGI-HKUMRIAESA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC=N2)C(=O)OC)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C(=NC=N2)C(=O)OC)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


